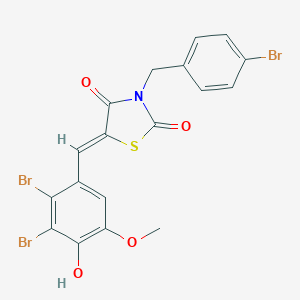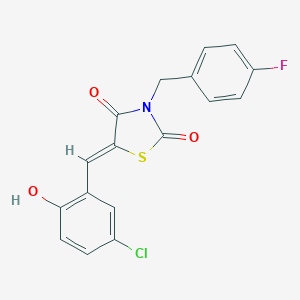![molecular formula C10H13N5O3S B302416 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is also known as 8-Thioxanthine-9-acetamide and has a molecular formula of C11H14N4O3S. It is a purine derivative and a member of the xanthine family. In
Wissenschaftliche Forschungsanwendungen
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. The compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects through various pathways such as the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of viral infections such as HIV and hepatitis C. Furthermore, the development of new formulations and delivery systems for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of 2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves the reaction of 8-thioxanthine with chloroacetyl chloride in the presence of triethylamine. The resulting product is purified through recrystallization to obtain the final compound. The purity and yield of the product can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
Produktname |
2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C10H13N5O3S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H13N5O3S/c1-13-6-7(12-9(13)19-4-5(11)16)14(2)10(18)15(3)8(6)17/h4H2,1-3H3,(H2,11,16) |
InChI-Schlüssel |
OIFLXPXGEYVMCL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-{2-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302333.png)
![N'-{2-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302337.png)
![N'-[(5-iodo-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302339.png)
![N'-{4-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302340.png)
![N'-(4-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302341.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B302342.png)
![N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide](/img/structure/B302344.png)
![3-chloro-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302346.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)

![N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302351.png)

![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)
